molecular formula C8H8ClNO B1629262 4-Chloro-3-methylbenzamide CAS No. 64001-03-2

4-Chloro-3-methylbenzamide

Cat. No.: B1629262
CAS No.: 64001-03-2
M. Wt: 169.61 g/mol
InChI Key: NHWTUJPCXDRQNF-UHFFFAOYSA-N
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Description

4-Chloro-3-methylbenzamide is an organic compound with the molecular formula C8H8ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the fourth position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-methylbenzamide can be synthesized through several methods. One common approach involves the direct condensation of 4-chloro-3-methylbenzoic acid with ammonia or an amine in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, often using a catalyst to enhance the reaction rate and yield .

Another method involves the use of thionyl chloride or phosphorus oxychloride to convert 4-chloro-3-methylbenzoic acid to its corresponding acid chloride, which then reacts with ammonia or an amine to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

Scientific Research Applications

4-Chloro-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-methylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies, where specific reactivity and interactions are desired.

Properties

IUPAC Name

4-chloro-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWTUJPCXDRQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634400
Record name 4-Chloro-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64001-03-2
Record name 4-Chloro-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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